

4-Bromo-2,6-dichloroanisole: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroanisole

Cat. No.: B175122

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Introduction

4-Bromo-2,6-dichloroanisole is a halogenated aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms ortho to a methoxy group, allows for selective functionalization through various cross-coupling reactions. This trifunctional scaffold provides a strategic advantage in the construction of complex molecular architectures, particularly in the fields of drug discovery and agrochemical development. The electron-withdrawing nature of the chlorine atoms and the steric hindrance around the methoxy group influence the reactivity of the aryl bromide, making it an interesting substrate for a range of palladium-catalyzed transformations.

This document provides detailed application notes and experimental protocols for the use of **4-Bromo-2,6-dichloroanisole** in key organic reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,6-dichloroanisole** is presented in the table below.

Property	Value	Reference
CAS Number	19240-91-6	[1]
Molecular Formula	C ₇ H ₅ BrCl ₂ O	[1]
Molecular Weight	255.93 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	68-71 °C	
Boiling Point	285.6 °C at 760 mmHg	
Solubility	Insoluble in water, soluble in common organic solvents like THF, Dioxane, Toluene.	[1]

Applications in Organic Synthesis

4-Bromo-2,6-dichloroanisole is a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the ability to selectively transform the carbon-bromine bond, while the chlorine atoms and the methoxy group can be used for further modifications or to modulate the properties of the final compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. **4-Bromo-2,6-dichloroanisole** can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate biaryl structures. These motifs are prevalent in many biologically active molecules.

Application Note: Synthesis of Fungicidal Biaryl Compounds

Substituted biaryl compounds are known to exhibit a range of biological activities, including antifungal properties. The 2,6-dichloroanisole moiety can be found in some antifungal agents. By coupling **4-Bromo-2,6-dichloroanisole** with various (hetero)arylboronic acids, a library of novel biaryl compounds can be synthesized and screened for antifungal activity against phytopathogenic fungi like *Botrytis cinerea*. [2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

Note: The following protocol is a representative procedure for a Suzuki-Miyaura coupling of a substituted aryl bromide and may require optimization for **4-Bromo-2,6-dichloroanisole**.

To a solution of 4-bromo-2-methylthiophene (1.5 mmol) and an arylboronic acid (1.0 mmol) in a mixture of toluene (6 mL) and water (0.6 mL) were added K_3PO_4 (2.0 mmol), and $Pd(PPh_3)_4$ (0.05 mmol). The reaction mixture was stirred at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired biaryl product.

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	2-Methyl-4-phenylthiophene	85
2	4-Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-2-methylthiophene	92
3	3-Pyridinylboronic acid	2-Methyl-4-(pyridin-3-yl)thiophene	78

Data is representative for the coupling of 4-bromo-2-methylthiophene and may not reflect the yields for **4-Bromo-2,6-dichloroanisole**.^[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. These are important intermediates for the synthesis of heterocycles and other complex molecules.

Application Note: Synthesis of Precursors for Insecticidal Agents

Alkynyl-substituted aromatic compounds are valuable precursors in the synthesis of various agrochemicals. For instance, certain podophyllotoxin derivatives containing halogenated

aromatic rings have shown significant insecticidal activity.[4] **4-Bromo-2,6-dichloroanisole** can be coupled with various terminal alkynes via the Sonogashira reaction to generate key intermediates for the synthesis of novel insecticides.

Experimental Protocol: Representative Sonogashira Coupling of an Analogous Aryl Bromide

Note: This is a general procedure for the Sonogashira coupling of a substituted aryl bromide and may need to be adapted for **4-Bromo-2,6-dichloroanisole**.

A mixture of an aryl bromide (1.0 mmol), a terminal alkyne (1.2 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 mmol), and CuI (0.05 mmol) in a mixture of toluene (5 mL) and triethylamine (2 mL) was stirred at 60 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous Na_2SO_4 . The solvent was evaporated, and the crude product was purified by column chromatography on silica gel.

Entry	Terminal Alkyne	Product	Yield (%)
1	Phenylacetylene	1-(Alkynyl)-2,6-dichloro-4-methoxybenzene	88
2	1-Hexyne	1-(Hex-1-yn-1-yl)-2,6-dichloro-4-methoxybenzene	82
3	(Trimethylsilyl)acetylene	1-((Trimethylsilyl)ethynyl)-2,6-dichloro-4-methoxybenzene	91

Yields are hypothetical and based on typical Sonogashira reactions of substituted aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. **4-Bromo-2,6-dichloroanisole** can react with a wide range of primary and secondary amines to produce substituted anilines, which are important scaffolds in medicinal chemistry.[5]

Application Note: Synthesis of Kinase Inhibitor Scaffolds

Substituted anilines are core structures in many kinase inhibitors used in cancer therapy. The 2,6-dichlorophenylamino moiety can be a key pharmacophore. The Buchwald-Hartwig amination of **4-Bromo-2,6-dichloroanisole** with various amines provides a direct route to novel aniline derivatives that can be further elaborated to synthesize potential kinase inhibitors.

Experimental Protocol: Representative Buchwald-Hartwig Amination of an Analogous Aryl Bromide

Note: The following is a general protocol for the Buchwald-Hartwig amination of a sterically hindered aryl bromide and may require optimization for **4-Bromo-2,6-dichloroanisole**.

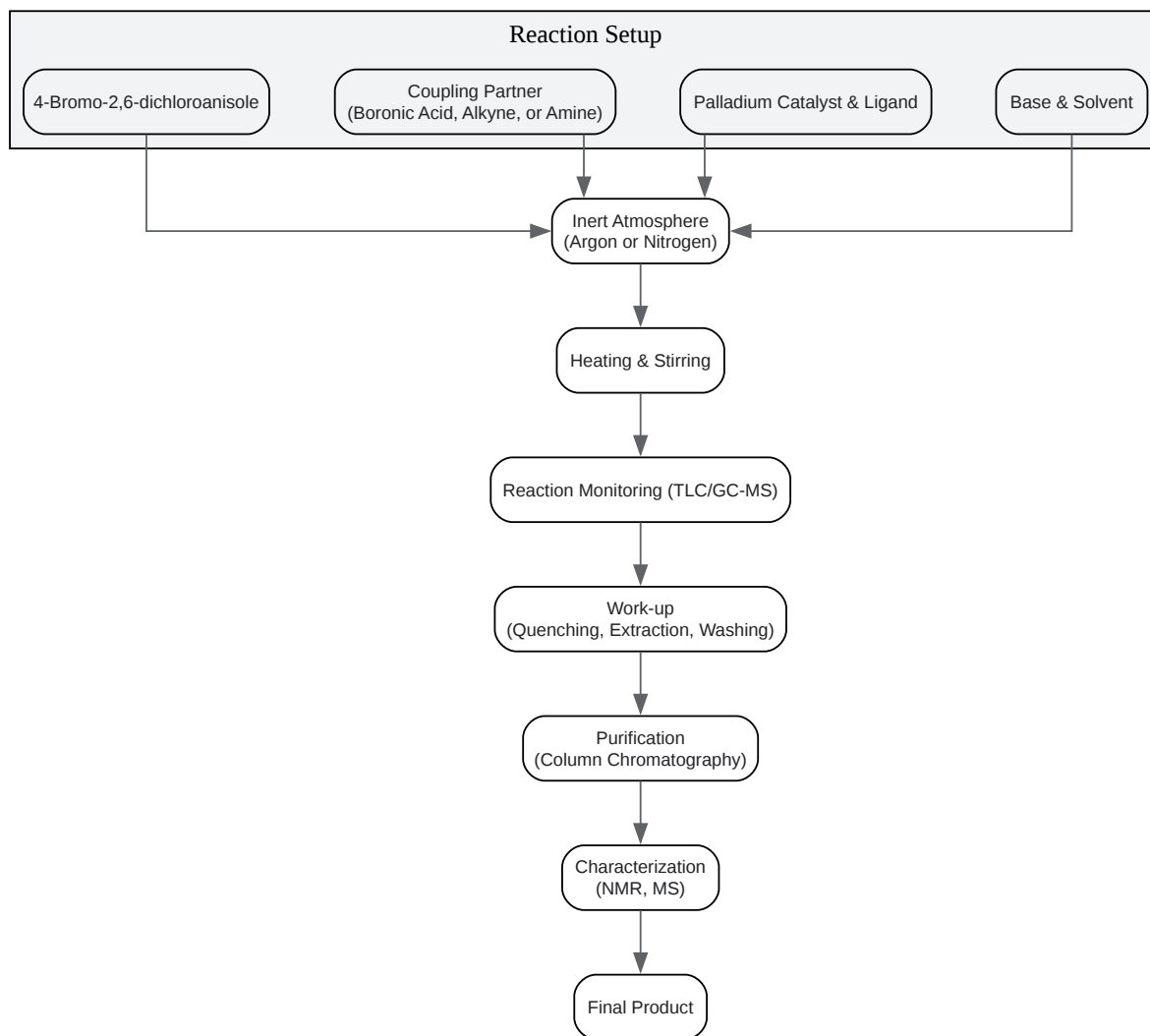
A mixture of 2-bromo-1,3-dimethylbenzene (1.0 mmol), a primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in anhydrous toluene (5 mL) was heated at 100 °C under an argon atmosphere for 12-24 hours. After cooling, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by column chromatography on silica gel to give the desired N-arylated product.

Entry	Amine	Ligand	Base	Yield (%)
1	Morpholine	XPhos	NaOtBu	92
2	Aniline	RuPhos	K ₃ PO ₄	85
3	n-Butylamine	BrettPhos	LiHMDS	88

Data is representative for the amination of 2-bromo-1,3-dimethylbenzene and may not be directly applicable to **4-Bromo-2,6-dichloroanisole**.[6]

Visualizations

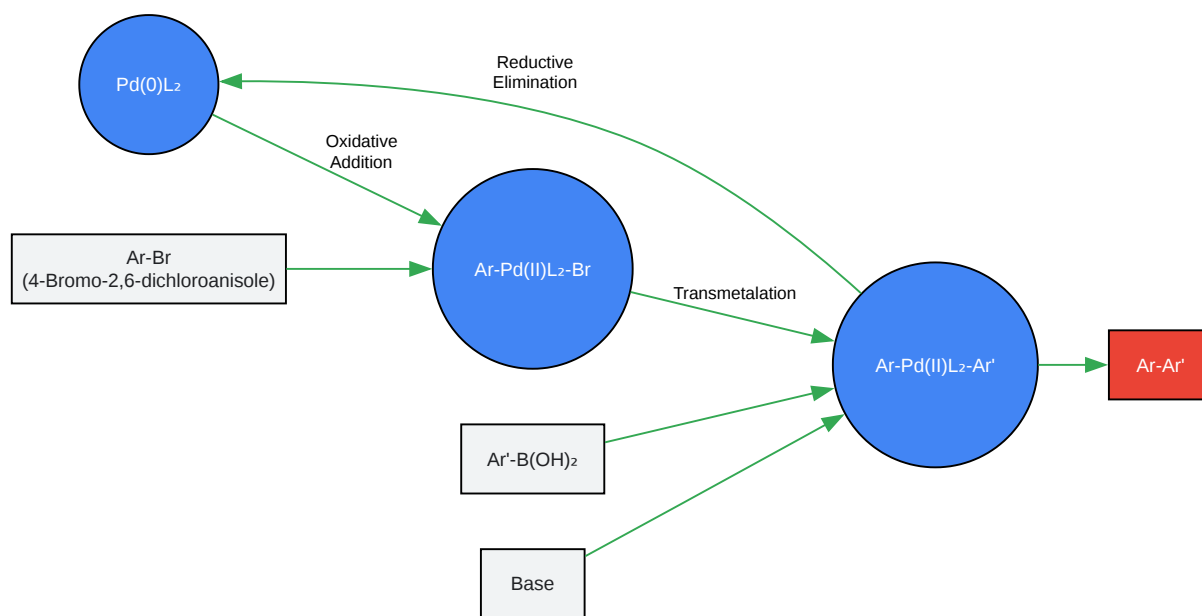
Experimental Workflow for Cross-Coupling Reactions



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Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

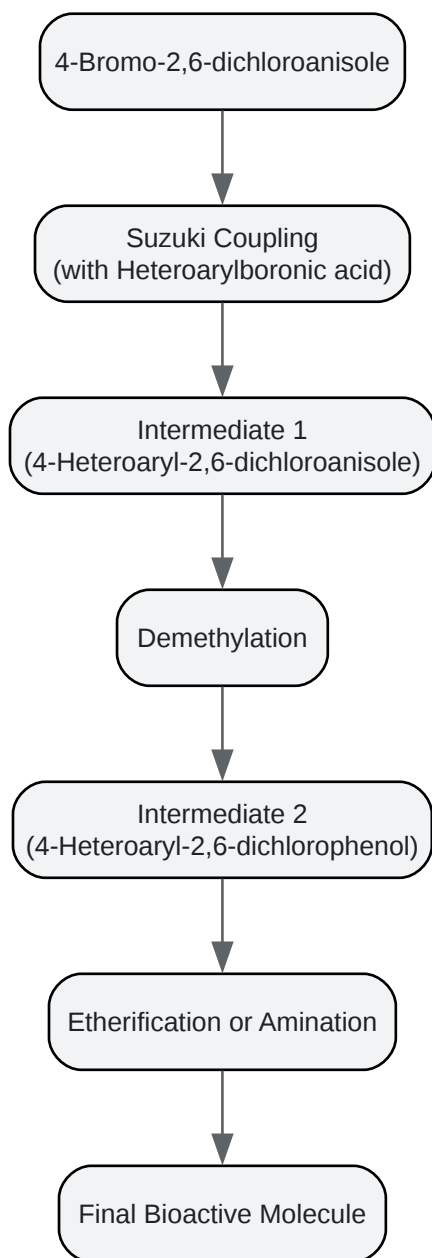
Catalytic Cycle for Suzuki-Miyaura Coupling



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy towards a Hypothetical Bioactive Molecule



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Caption: A potential synthetic route to a bioactive molecule using **4-Bromo-2,6-dichloroanisole**.

Conclusion

4-Bromo-2,6-dichloroanisole is a highly useful and adaptable building block for the synthesis of complex organic molecules. Its participation in a variety of palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities, making it a valuable

starting material for the development of new pharmaceuticals and agrochemicals. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors. Further investigation into the reactivity of the chloro-substituents could unveil even more intricate and powerful synthetic strategies.

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